molecular formula C3H3ClN4O2 B054413 1-Methoxy-1H-tetrazole-5-carbonyl chloride CAS No. 115751-80-9

1-Methoxy-1H-tetrazole-5-carbonyl chloride

Cat. No. B054413
M. Wt: 162.53 g/mol
InChI Key: FJCZOYXVQDFIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-1H-tetrazole-5-carbonyl chloride (MTCC) is a versatile chemical compound that has gained significant attention in the field of organic chemistry. MTCC is a colorless liquid that is used as a reagent in the synthesis of various organic compounds. It is a highly reactive compound that is widely used in the pharmaceutical industry for the synthesis of drugs and other biologically active molecules.

Scientific Research Applications

1-Methoxy-1H-tetrazole-5-carbonyl chloride has various scientific research applications, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds, including drugs, agrochemicals, and other biologically active molecules. 1-Methoxy-1H-tetrazole-5-carbonyl chloride is also used in the preparation of peptide and protein derivatives. It is a versatile compound that can be used in a wide range of chemical reactions, including acylation, alkylation, and amidation.

Mechanism Of Action

1-Methoxy-1H-tetrazole-5-carbonyl chloride is a highly reactive compound that undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. The reaction takes place at the carbonyl group of 1-Methoxy-1H-tetrazole-5-carbonyl chloride, resulting in the formation of an amide, ester, or thioester. The mechanism of action of 1-Methoxy-1H-tetrazole-5-carbonyl chloride is similar to that of other acid chlorides.

Biochemical And Physiological Effects

1-Methoxy-1H-tetrazole-5-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with various biological molecules, including proteins, nucleic acids, and lipids. 1-Methoxy-1H-tetrazole-5-carbonyl chloride can also undergo hydrolysis in the presence of water, resulting in the formation of toxic byproducts such as hydrogen chloride.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Methoxy-1H-tetrazole-5-carbonyl chloride in lab experiments include its high reactivity, versatility, and ease of synthesis. 1-Methoxy-1H-tetrazole-5-carbonyl chloride can be used in a wide range of chemical reactions, making it a valuable reagent in organic chemistry. However, 1-Methoxy-1H-tetrazole-5-carbonyl chloride is a highly reactive compound that requires careful handling and storage. It can also react with various biological molecules, making it unsuitable for certain applications.

Future Directions

There are several future directions for the research and development of 1-Methoxy-1H-tetrazole-5-carbonyl chloride. One area of research is the synthesis of 1-Methoxy-1H-tetrazole-5-carbonyl chloride derivatives with improved reactivity and selectivity. Another area of research is the application of 1-Methoxy-1H-tetrazole-5-carbonyl chloride in the synthesis of new drugs and other biologically active molecules. 1-Methoxy-1H-tetrazole-5-carbonyl chloride can also be used in the preparation of peptide and protein derivatives, which have various applications in the pharmaceutical industry. Overall, 1-Methoxy-1H-tetrazole-5-carbonyl chloride is a promising compound that has the potential to be used in a wide range of scientific research applications.

Synthesis Methods

1-Methoxy-1H-tetrazole-5-carbonyl chloride is synthesized by the reaction of 1-methoxy-1H-tetrazole-5-thiol with phosgene. The reaction takes place in the presence of a base such as triethylamine. The resulting product is purified by distillation or recrystallization. The synthesis of 1-Methoxy-1H-tetrazole-5-carbonyl chloride is a straightforward process that can be carried out in a laboratory setting.

properties

CAS RN

115751-80-9

Product Name

1-Methoxy-1H-tetrazole-5-carbonyl chloride

Molecular Formula

C3H3ClN4O2

Molecular Weight

162.53 g/mol

IUPAC Name

1-methoxytetrazole-5-carbonyl chloride

InChI

InChI=1S/C3H3ClN4O2/c1-10-8-3(2(4)9)5-6-7-8/h1H3

InChI Key

FJCZOYXVQDFIBJ-UHFFFAOYSA-N

SMILES

CON1C(=NN=N1)C(=O)Cl

Canonical SMILES

CON1C(=NN=N1)C(=O)Cl

synonyms

1H-Tetrazole-5-carbonyl chloride, 1-methoxy- (9CI)

Origin of Product

United States

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